Enhanced Basicity (pKa) Relative to Parent Isoquinoline
4-Methylisoquinoline exhibits a higher predicted pKa (5.79 ± 0.10) compared to the parent isoquinoline (pKa = 5.14), reflecting the electron-donating effect of the 4-methyl group [1]. This 0.65-unit increase in basicity alters the protonation state at physiological and analytical pH, directly influencing solubility, salt formation, extraction efficiency, and reversed-phase chromatographic retention [1].
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 5.79 ± 0.10 (predicted) |
| Comparator Or Baseline | Isoquinoline (unsubstituted): pKa = 5.14 |
| Quantified Difference | ΔpKa = +0.65 (4-methylisoquinoline is more basic) |
| Conditions | Predicted values (ChemicalBook); comparator literature value (Wikipedia) |
Why This Matters
Differentiating basicity dictates salt stoichiometry, purification strategy, and chromatographic behavior, making 4-methylisoquinoline preferable when more facile protonation or altered retention is desired.
- [1] Wikipedia. Isoquinoline. pKa = 5.14. View Source
